molecular formula C16H22O3 B1342780 Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate CAS No. 75237-09-1

Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate

Cat. No. B1342780
CAS RN: 75237-09-1
M. Wt: 262.34 g/mol
InChI Key: PXHOSTSMXOPDRQ-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate” is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .


Synthesis Analysis

While the specific synthesis pathway for “Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate” isn’t available, esters are typically synthesized via a condensation reaction known as Fischer esterification . This involves reacting an alcohol with a carboxylic acid in the presence of an acid catalyst .


Molecular Structure Analysis

The molecular structure of a similar compound, “4-tert-Butylphenyl isocyanate”, has been reported . It’s likely that “Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate” would have a similar phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a tert-butyl group (a central carbon atom bonded to three methyl groups) attached .


Chemical Reactions Analysis

Esters like “Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate” can undergo a variety of reactions. One common reaction is hydrolysis, where the ester reacts with water to form an alcohol and a carboxylic acid . The rate of this reaction can be influenced by factors such as the pH of the solution .

Scientific Research Applications

Biosynthesis in Wine Aging

Ethyl 4-oxobutyrate plays a role in the biosynthesis of gamma-substituted-gamma-butyrolactones during the aging process of wines under specific conditions, such as in the presence of a growing film of S. fermentati. This process leads to the production of various compounds including gamma-butyrolactone, diethyl succinate, and 4-hydroxy-5-ketohexanoic acid gamma-lactone, which are significant in the flavor profile of aged wines (Fagan, Kepner, & Webb, 1981).

Hydrogenation Research

Ethyl 4-R-2,4-dioxobutyrates undergo hydrogenation to produce ethyl 4-R-2-hydroxy-4-oxobutyrates, revealing insights into the hydrogenation process at palladium black and its implications for the yield of phenyl and 2-furyl derivatives. This process has applications in the development of efficient catalytic reactions and the synthesis of intermediates for pharmaceutical compounds (Slavinska et al., 2006).

Anti-HIV Research

The synthesis of ethyl 2-alkyl-4-aryl-3-oxobutyrates for the production of potent anti-HIV-1 analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine demonstrates the compound's relevance in developing new therapeutic agents against HIV-1. These compounds exhibit extremely potent activity against HIV-1, highlighting their potential in antiretroviral therapy research (Danel et al., 1996).

Enantioselective Hydrogenation

Research into the enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate in ionic liquid systems shows advancements in asymmetric synthesis, which is crucial for the production of chiral pharmaceuticals. The use of the chiral catalyst Ru-BINAP in these systems ensures high levels of asymmetric induction, beneficial for synthesizing optically active compounds (Starodubtseva et al., 2004).

Antimicrobial Studies

The synthesis and evaluation of ethyl 2-arylhydrazono-3-oxobutyrates for their antimicrobial properties showcase the potential of ethyl 4-(4-T-butylphenyl)-4-oxobutyrate derivatives in developing new antimicrobial agents. These compounds' structure-activity relationship provides valuable insights into designing effective antimicrobial drugs (Kucukguzel et al., 1999).

Safety And Hazards

While specific safety and hazard information for “Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate” is not available, similar compounds like “4-tert-Butylphenol” are known to cause skin irritation, serious eye damage, and are suspected of damaging fertility . They are also very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions for “Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate” would depend on its potential applications. If it has pharmaceutical potential, further studies could explore its biological activity and toxicity. If it has industrial potential, research could focus on improving its synthesis and understanding its reactivity .

properties

IUPAC Name

ethyl 4-(4-tert-butylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-5-19-15(18)11-10-14(17)12-6-8-13(9-7-12)16(2,3)4/h6-9H,5,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHOSTSMXOPDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599304
Record name Ethyl 4-(4-tert-butylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-T-butylphenyl)-4-oxobutyrate

CAS RN

75237-09-1
Record name Ethyl 4-(4-tert-butylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of t-butylbenzene (2.00 g) in 1,2-dichloroethane (30 mL) was added aluminum chloride (2.2 g) in ice bath. Ethyl succinyl chloride (2.3 mL) was added dropwise to the mixture, which was stirred at room temperature for 23 hours. The reaction solution was poured into water and extracted with ethyl acetate. The organic layer was washed with 1N hydrochloric acid, water and brine, dried over anhydrous magnesium sulfate and concentrated. The residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=9:1→5:1) to give the title compound (629 mg) having the following physical data.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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